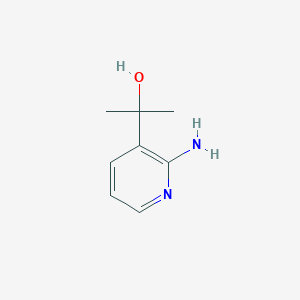

2-(2-Aminopyridin-3-yl)propan-2-ol

描述

Contextualizing the Aminopyridine and Propan-2-ol Moieties as Structural Elements in Organic Chemistry

The aminopyridine moiety is a cornerstone in the design of biologically active molecules. rsc.org It is a six-membered heterocyclic ring containing a nitrogen atom and substituted with an amino group. This arrangement imparts a unique set of properties, including the ability to act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition processes in biological systems. nih.gov The pyridine (B92270) ring itself is a common feature in many important compounds, including pharmaceuticals and vitamins. wikipedia.org The presence of the amino group enhances the molecule's polarity and can significantly influence its chemical reactivity and biological activity. rsc.orgnih.gov Aminopyridines are considered privileged scaffolds in medicinal chemistry, meaning they are frequently found in compounds with demonstrated therapeutic value. rsc.orgmdpi.com

Overview of Research Trajectories for Related Pyridine-Based Compounds

Another major research trajectory involves the use of pyridine derivatives in catalysis and materials science. Their coordinating properties make them excellent ligands for metal catalysts, influencing the catalyst's activity and selectivity. mdpi.com In materials science, pyridine-containing polymers and dyes are explored for their unique optical and electronic properties. acs.org The synthesis of highly substituted and functionalized pyridine rings is a continuous area of methods development in organic chemistry, with researchers seeking more efficient and versatile routes to these important heterocycles. acs.orgnih.gov The growing interest in sustainable chemistry is also driving research into bio-based pyridine derivatives. marketresearch.com

Fundamental Significance of the 2-(2-Aminopyridin-3-yl)propan-2-ol Scaffold in Synthetic Chemistry and Chemical Biology

The scaffold of this compound holds fundamental significance as a versatile building block in both synthetic chemistry and chemical biology. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide array of chemical transformations. google.com This enables the synthesis of diverse libraries of compounds for screening in drug discovery programs. rsc.orgnih.gov The aminopyridine core can be further functionalized through various coupling reactions, while the tertiary alcohol can be modified to modulate properties like solubility and metabolic stability.

In chemical biology, this scaffold can be incorporated into larger molecules to probe biological processes. The aminopyridine portion can mimic the interactions of natural purine (B94841) or pyrimidine (B1678525) bases, making it a valuable tool for studying nucleic acid and protein interactions. nih.govnih.gov The specific substitution pattern of this compound, with functional groups at the 2- and 3-positions of the pyridine ring, provides a specific spatial arrangement of interaction points that can be exploited for designing targeted molecular probes and potential therapeutic agents. The synthesis of derivatives from this scaffold allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. nih.gov

Table of Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 899438-57-4 bldpharm.com |

| Molecular Formula | C8H12N2O |

| InChI Key | BBZSDJGBSXMOON-UHFFFAOYSA-N sigmaaldrich.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Aminopyridine |

| Propan-2-ol |

| Pyridine |

| 2-amino-3,5,6-trifluoropyridine |

| 2,3,5,6-tetrafluoropyridine |

| 3-(2-Aminopyridin-5-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| 2-amino-3-(pyridin-2-yl)propionic acid |

| 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride |

| 2-Amino-2-(pyridin-3-yl)acetonitrile |

| 2-Amino-pyridin-3-ol |

| 2-(3-Aminopyridin-2-yl)propan-2-ol |

| 2-(6-aminopyridin-3-yl)propan-2-ol |

Structure

3D Structure

属性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC 名称 |

2-(2-aminopyridin-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3,(H2,9,10) |

InChI 键 |

HEHKDHZTHDUHDP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=C(N=CC=C1)N)O |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Aminopyridin 3 Yl Propan 2 Ol and Analogous Structures

Retrosynthetic Analysis of the 2-(2-Aminopyridin-3-yl)propan-2-ol Framework

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the tertiary alcohol. This disconnection points to a key intermediate, 3-acetyl-2-aminopyridine (II), and a methyl nucleophile, typically a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium.

Further disconnection of the 2-aminopyridine (B139424) ring of intermediate (II) can be envisioned through several established pyridine (B92270) synthesis strategies. A common approach involves the construction of the pyridine ring from acyclic precursors. For instance, a condensation reaction between a β-dicarbonyl compound or its equivalent and an amine source is a plausible route.

Direct Synthetic Approaches

Traditional Reaction Pathways and Reagent Systems

The most direct and traditional synthesis of this compound involves a two-step sequence starting from a pre-functionalized pyridine derivative.

The initial and critical step is the synthesis of the precursor, 2-amino-3-acetylpyridine (B112877). This intermediate can be prepared through various methods. One documented approach involves the reaction of 2-amino-3-cyanopyridine (B104079) with methylmagnesium bromide. semanticscholar.org Alternatively, syntheses starting from 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) have been reported, where the halogen at the 2-position is later displaced by an amino group. mdpi.com For instance, the metallation of 2-chloropyridine can be a route to introduce the acetyl group at the 3-position. rsc.org

Once 2-amino-3-acetylpyridine is obtained, the final step is the addition of a methyl nucleophile to the ketone functionality. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent like methyllithium, in an appropriate ethereal solvent. rsc.orgbris.ac.uk This reaction effectively converts the acetyl group into the desired propan-2-ol moiety.

| Starting Material | Reagents | Product | Reference |

| 2-Amino-3-cyanopyridine | 1. Methylmagnesium Bromide 2. H₂O | 2-Amino-3-acetylpyridine | semanticscholar.org |

| 2-Chloropyridine | 1. LDA, THF, -70°C 2. Acetaldehyde 3. Oxidation | 3-Acetyl-2-chloropyridine | mdpi.com |

| 3-Acetyl-2-chloropyridine | 1. NH₃, H₂O, Heat | 2-Amino-3-acetylpyridine | semanticscholar.org |

| 2-Amino-3-acetylpyridine | 1. CH₃MgBr or CH₃Li, Ether 2. H₂O | This compound | rsc.orgbris.ac.uk |

Development of Stereoselective and Asymmetric Synthesis Strategies

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The tertiary alcohol in this compound represents a chiral center, necessitating the development of stereoselective and asymmetric synthetic methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to the 2-amino group of a precursor. This chiral aminopyridine derivative could then undergo a diastereoselective addition of a methyl group to the 3-acetyl substituent.

While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the general principle is well-established for the asymmetric synthesis of other chiral alcohols and amines. rsc.orgjku.at Evans oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries that have been successfully employed in asymmetric alkylations and aldol (B89426) reactions. nih.gov

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis. These methods offer the potential for high enantioselectivity and catalytic efficiency.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze the asymmetric addition of nucleophiles to carbonyl compounds. nih.gov In the context of synthesizing chiral this compound, a potential strategy would involve the organocatalytic enantioselective addition of a methyl nucleophile to 3-acetyl-2-aminopyridine. However, the direct methylation of ketones using organocatalysis can be challenging.

Metal-Catalyzed Asymmetric Synthesis: Transition-metal complexes with chiral ligands are widely used for the asymmetric addition of organometallic reagents to ketones. nih.govresearchgate.net For the synthesis of chiral this compound, a rhodium or copper catalyst paired with a chiral ligand could facilitate the enantioselective addition of a methyl group from an organometallic reagent to 2-amino-3-acetylpyridine. The synthesis of chiral pyridyl tertiary alcohols through lithiation-borylation methodology has been reported, showcasing a potential route for such transformations. nih.govresearchgate.net

| Catalytic System | Approach | Potential Application | References |

| Chiral Organocatalyst (e.g., Proline derivative) | Enantioselective addition of a methyl nucleophile | Synthesis of enantiomerically enriched this compound | nih.gov |

| Chiral Metal Complex (e.g., Rhodium, Copper) | Asymmetric addition of an organometallic methyl reagent | Synthesis of enantiomerically enriched this compound | nih.govresearchgate.net |

| Lithiation-Borylation | Asymmetric synthesis of α-heterocyclic tertiary alcohols | Synthesis of enantiomerically enriched this compound | nih.govresearchgate.net |

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. scielo.br Several MCRs have been developed for the synthesis of substituted pyridines. semanticscholar.orgjku.at

A potential MCR strategy for the synthesis of the this compound framework could involve the condensation of a β-ketone or its equivalent (which would ultimately form the propan-2-ol group), an amine source, and a suitable C3-synthon. For example, a four-component reaction between a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) is a known method for synthesizing 2-amino-3-cyanopyridines. While this does not directly yield the target molecule, modification of the starting materials or subsequent functional group transformations could potentially lead to the desired product.

Annulation strategies, which involve the formation of a ring onto a pre-existing scaffold, also provide a powerful method for constructing the pyridine ring. rsc.org A possible annulation approach could involve the reaction of a suitably functionalized acyclic precursor containing the propan-2-ol moiety, which then undergoes cyclization to form the 2-aminopyridine ring.

Functional Group Interconversions and Derivatization

The molecular architecture of this compound, featuring a tertiary hydroxyl group, a primary amino group, and a pyridine nitrogen, offers a versatile platform for chemical modifications. These transformations are pivotal for synthesizing a wide array of derivatives, potentially endowed with tailored biological activities and physicochemical characteristics.

Selective Modification of the Tertiary Hydroxyl Group

The tertiary hydroxyl group, despite its steric hindrance, is amenable to several key chemical reactions.

O-Alkylation to generate ether derivatives is a significant modification. This transformation is typically initiated by the deprotonation of the hydroxyl group using a strong base like sodium hydride, followed by the introduction of an alkyl halide. The careful selection of solvents and reaction conditions is paramount to ensure selectivity over potential N-alkylation at the amino group or the pyridine nitrogen.

Esterification represents another crucial derivatization pathway. The direct reaction with carboxylic acids under acidic catalysis can be complicated by side reactions involving the basic centers of the molecule. A more efficient strategy involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This approach facilitates the introduction of a diverse range of acyl groups.

Dehydration of the tertiary alcohol leads to the formation of an isopropenyl-substituted aminopyridine. This elimination reaction is generally accomplished by heating with a strong acid, for instance, sulfuric acid or phosphoric acid. The resultant alkene serves as a valuable synthetic handle for further transformations, including hydrogenation or dihydroxylation.

Table 1: Reactions of the Tertiary Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| O-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Tertiary Ethers |

| Esterification | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N) | Tertiary Esters |

Reactions Involving the Primary Amino Group on the Pyridine Ring

The primary amino group at the 2-position of the pyridine ring is a highly reactive and versatile functional handle.

N-Acylation to form amide derivatives is a common and efficient transformation. It is typically achieved by treating the parent compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The higher nucleophilicity of the amino group generally ensures selective N-acylation over the tertiary alcohol under controlled conditions.

N-Alkylation of the primary amino group can also be accomplished, although achieving selectivity can be challenging due to the presence of other nucleophilic sites. Precise control over the choice of alkylating agents and reaction conditions is necessary to favor mono-alkylation at the desired position.

Diazotization of the primary amino group can be effected by treatment with nitrous acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions.

Furthermore, the amino group can undergo condensation reactions with aldehydes and ketones to yield Schiff bases (imines). These imines can be stable products or can be subsequently reduced to form secondary amines.

Table 2: Reactions of the Primary Amino Group

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amides |

| N-Alkylation | Alkyl halide (R-X), Base | Secondary/Tertiary Amines |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl), 0-5 °C | Diazonium Salts |

Transformations at the Pyridine Nitrogen Atom

The nitrogen atom embedded within the pyridine ring possesses basic and nucleophilic character, enabling a distinct set of chemical modifications.

N-Oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, thereby influencing its reactivity in subsequent steps and potentially modulating its biological profile.

N-Alkylation of the pyridine nitrogen results in the formation of pyridinium (B92312) salts. This is typically accomplished by reacting the compound with an alkyl halide. The resulting pyridinium salts are ionic and exhibit increased water solubility. The choice of the alkyl halide allows for the introduction of various substituents at the pyridine nitrogen.

Table 3: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | Pyridine N-oxides |

Modern Synthetic Techniques and Process Intensification

The synthesis of this compound and its derivatives benefits significantly from the adoption of modern synthetic technologies aimed at improving efficiency, safety, and sustainability.

Flow Chemistry Approaches to Synthesis

Continuous flow chemistry presents numerous advantages over traditional batch processing for the synthesis of this compound and its analogs. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved product purity, and shorter reaction times. The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, enabling the safe execution of highly exothermic reactions.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is crucial for developing environmentally benign synthetic routes. Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or minimizing solvent usage.

Energy Efficiency: Conducting reactions at ambient temperature and pressure where feasible. Flow chemistry can contribute to energy efficiency by enabling reactions at higher temperatures for shorter durations.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste generation.

By adhering to these principles, the synthesis of this compound can be rendered more sustainable.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Atom Economy | Designing routes to minimize byproduct formation. |

| Safer Solvents | Utilizing water or other benign solvents where possible. |

| Energy Efficiency | Optimizing reaction conditions to reduce energy consumption. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminopyridin 3 Yl Propan 2 Ol

Reactivity Profiles of the Amine and Hydroxyl Functional Groups

The primary amino group at the C2 position and the tertiary propan-2-ol group at the C3 position of the pyridine (B92270) ring are the primary sites of initial chemical interactions.

The exocyclic amino group in 2-(2-aminopyridin-3-yl)propan-2-ol, akin to other 2-aminopyridines, exhibits characteristic nucleophilic and basic properties. libretexts.org The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. libretexts.org This reactivity is influenced by the electronic nature of the pyridine ring and the presence of other substituents. The amino group can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. msu.edu

Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides. This reaction is often used to protect the amino group during other transformations.

Diazotization: Reaction with nitrous acid can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing various other functional groups. libretexts.org

The tertiary hydroxyl group of the propan-2-ol substituent also plays a significant role in the molecule's reactivity. Tertiary alcohols are generally more reactive towards nucleophilic substitution reactions proceeding through an SN1 mechanism due to the formation of a stable tertiary carbocation upon protonation and loss of water. stackexchange.com The reactivity of the hydroxyl group can be summarized as follows:

Protonation and Dehydration: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation. This carbocation can then be attacked by nucleophiles or undergo elimination to form an alkene.

Esterification: While sterically hindered, esterification with activated carboxylic acid derivatives is possible.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that cleave C-H bonds.

The relative reactivity of the amine and hydroxyl groups can be controlled by the reaction conditions, such as pH and the choice of reagents.

| Functional Group | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Amine (-NH2) | Alkylation | Alkyl Halide (e.g., CH3I) | N-alkylated aminopyridine |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Amide | |

| Diazotization | Nitrous Acid (NaNO2, HCl) | Diazonium Salt | |

| Hydroxyl (-OH) | Dehydration/Substitution (SN1) | Strong Acid (e.g., H2SO4) | Alkene or Substituted Product |

| Esterification | Acid Anhydride (B1165640), Catalyst | Ester |

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

The amino group at the C2 position is a strong activating group and directs electrophiles to the ortho and para positions (C3 and C5). However, the pyridine nitrogen is a deactivating group, making the ring less reactive than benzene. Furthermore, under strongly acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen and the exocyclic amino group can be protonated, leading to further deactivation of the ring. The nitration of 2-aminopyridine (B139424), for instance, typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product due to steric hindrance at the C3 position. sapub.org In the case of this compound, the bulky propan-2-ol group at the C3 position would be expected to sterically hinder electrophilic attack at this position, favoring substitution at the C5 position.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The presence of a good leaving group is typically required for such reactions to proceed. In this compound itself, there are no inherent leaving groups on the ring. However, if a derivative with a leaving group (e.g., a halogen) at the C5 or C6 position were synthesized, nucleophilic attack would be possible. For example, the reaction of 2-halopyridines with amines is a known method for the synthesis of substituted aminopyridines. researchgate.net The amino group at C2 can also be converted to a better leaving group, for example through diazotization, to facilitate nucleophilic substitution.

| Reaction Type | Position of Attack | Directing Effect of Substituents | Expected Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | -NH2 (activating, o,p-directing), Pyridine N (deactivating, m-directing), -C(CH3)2OH (steric hindrance at C3) | Substitution primarily at the C5 position. |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | Pyridine N (activating for Nu attack) | Requires a leaving group on the ring for reaction to occur. |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the amino and hydroxyl functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of new heterocyclic ring systems.

One plausible pathway is an acid-catalyzed intramolecular cyclization. Protonation of the tertiary alcohol would lead to the formation of a tertiary carbocation. This electrophilic center could then be attacked by the nucleophilic amino group, leading to the formation of a six-membered ring. Such intramolecular cyclizations of amino alcohols are known to produce heterocyclic compounds like oxazinanones under certain conditions. researchgate.netfrontiersin.org The specific conditions, such as the choice of acid and solvent, would be crucial in directing the reaction towards cyclization versus intermolecular reactions or elimination.

Rearrangement reactions are also a possibility, particularly involving the carbocation intermediate formed from the propan-2-ol group. Wagner-Meerwein type rearrangements could potentially occur, leading to a different substitution pattern on the pyridine ring, although this would likely be a minor pathway.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic Studies:

By monitoring the rate of a reaction under varying concentrations of reactants, catalysts, and at different temperatures, the rate law can be determined. This provides insight into the molecularity of the rate-determining step. For example, in a potential intramolecular cyclization, kinetic studies could help distinguish between a concerted mechanism and a stepwise mechanism involving a carbocation intermediate. Kinetic experiments have been used to study the efficiency of reactions involving aminopyridine derivatives. nih.gov

Isotopic Labeling:

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com For instance, to confirm the mechanism of an intramolecular cyclization, one could synthesize this compound with an ¹⁸O-labeled hydroxyl group. The position of the ¹⁸O atom in the product would reveal whether the hydroxyl oxygen is retained or lost during the reaction, providing evidence for or against a specific mechanistic pathway. Similarly, deuterium (B1214612) labeling of the amino group or the methyl groups of the propan-2-ol substituent could provide information about proton transfer steps and the involvement of specific C-H or N-H bonds in the transition state. The kinetic isotope effect (KIE) can also be measured to determine if a particular bond is broken in the rate-determining step. acs.org

Impact of Substituents and Electronic Effects on Reactivity

The reactivity of this compound can be significantly altered by introducing additional substituents onto the pyridine ring. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents would influence the reactivity of the amine and hydroxyl groups, as well as the pyridine ring itself.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or additional alkyl groups would increase the electron density of the pyridine ring. This would enhance the basicity and nucleophilicity of the amino group and make the ring more susceptible to electrophilic attack. However, it would decrease the ring's reactivity towards nucleophilic substitution.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the pyridine ring. nih.govnih.gov This would reduce the basicity of the amino group and deactivate the ring towards electrophilic substitution. Conversely, EWGs would make the pyridine ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. The presence of substituents can also have a significant impact on the course and efficiency of reactions. researchgate.net

The steric bulk of substituents also plays a crucial role. A large substituent at the C4 or C6 position could hinder reactions at the adjacent amino or hydroxyl groups. Conversely, as noted earlier, the inherent steric bulk of the propan-2-ol group at C3 already influences the regioselectivity of electrophilic attack.

| Substituent Type | Position on Pyridine Ring | Effect on Amine Reactivity | Effect on Ring Electrophilicity | Effect on Ring Nucleophilicity |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH3) | C4, C5, C6 | Increased Basicity/Nucleophilicity | Increased | Decreased |

| Electron-Withdrawing (e.g., -NO2) | C4, C5, C6 | Decreased Basicity/Nucleophilicity | Decreased | Increased |

| Sterically Bulky | C4, C6 | Potential for steric hindrance | Potential for steric hindrance | Potential for steric hindrance |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Specific experimental NMR data for 2-(2-Aminopyridin-3-yl)propan-2-ol has not been reported in the searched scientific literature. However, expected chemical shifts can be extrapolated from data for 2-aminopyridine (B139424) and propan-2-ol. docbrown.infodocbrown.infochemicalbook.comyoutube.com The substitution on the pyridine (B92270) ring will influence the electronic environment and thus the chemical shifts of the nearby protons and carbons.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amine protons, the hydroxyl proton, and the methyl protons of the propan-2-ol group.

Pyridine Ring Protons (H-4, H-5, H-6): These protons would appear in the aromatic region, typically between 6.0 and 8.5 ppm. The H-6 proton, being adjacent to the ring nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons will show characteristic coupling patterns. chemicalbook.comtandfonline.comresearchgate.net

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration, but typically appears in the range of 4.5-5.5 ppm. tandfonline.com

Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton signal is expected to be a broad singlet, with its chemical shift influenced by solvent, temperature, and hydrogen bonding. docbrown.info

Methyl Protons (-CH₃): The two methyl groups of the propan-2-ol moiety are chemically equivalent and are expected to produce a sharp singlet in the aliphatic region, likely around 1.5 ppm. docbrown.inforesearchgate.net

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): These carbons will resonate in the aromatic region (100-160 ppm). The carbon bearing the amino group (C-2) is expected to be significantly shielded, while the carbon attached to the nitrogen (C-6) and the substituted carbon (C-3) will have distinct shifts. docbrown.info

Propan-2-ol Carbons: The quaternary carbon attached to the hydroxyl group (C-α) is expected around 70 ppm, and the equivalent methyl carbons (-CH₃) would appear in the aliphatic region, typically around 25-30 ppm. docbrown.info

Interactive Table of Predicted NMR Data Note: These are predicted values and may vary in an actual experimental spectrum.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (6H) | ~1.5 | Singlet |

| -OH (1H) | Variable (Broad) | Singlet |

| -NH₂ (2H) | Variable (Broad) | Singlet |

| Pyridine H-5 | ~6.6-6.8 | Doublet of doublets |

| Pyridine H-4 | ~7.3-7.5 | Doublet of doublets |

¹³C NMR

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~28-32 |

| C-α (Quaternary) | ~70-75 |

| Pyridine C-5 | ~110-115 |

| Pyridine C-3 | ~120-125 |

| Pyridine C-4 | ~138-142 |

| Pyridine C-6 | ~148-152 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the pyridine ring (C-4, C-5, C-6) and the methyl groups of the propan-2-ol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the amine protons and the H-4 proton of the pyridine ring, as well as between the propan-2-ol methyl protons and the H-4 proton, providing further conformational information.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C-O, C-N, and aromatic ring vibrations. While a specific spectrum is unavailable, the expected absorption regions can be predicted based on data from similar compounds. docbrown.infostackexchange.comdocbrown.infotsijournals.comresearchgate.netnist.govnist.govchemicalbook.com

Interactive Table of Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 (Broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500-3300 (Two sharp bands) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=C, C=N (Aromatic Ring) | Stretching | 1650-1450 |

| N-H (Amine) | Scissoring | 1650-1580 |

| C-O (Tertiary Alcohol) | Stretching | ~1150 |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FT-IR. Aromatic and symmetric vibrations often give strong Raman signals. tsijournals.comresearchgate.netcapes.gov.brresearchgate.net

Pyridine Ring Vibrations: The symmetric ring breathing mode of the pyridine ring is expected to be a strong band in the Raman spectrum, typically around 1000 cm⁻¹.

C-H and N-H Stretching: These vibrations will also be present, though their intensities may differ from the FT-IR spectrum.

Symmetry: As the molecule has low symmetry, many vibrational modes are expected to be active in both IR and Raman spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass Determination and Fragmentation Analysis

HR-MS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (molecular formula C₈H₁₂N₂O), the calculated exact mass of the molecular ion [M]⁺• is 152.09496 u.

Upon ionization, the molecular ion would undergo characteristic fragmentation. While a specific mass spectrum for this compound is not available, predictable fragmentation patterns can be derived from the behavior of related structures like tertiary alcohols and aminopyridines. whitman.eduwhitman.educhemistrynotmystery.comnist.govlibretexts.orglibretexts.orgyoutube.comlibretexts.orguni.lu

Alpha-Cleavage: A primary fragmentation pathway for the tertiary alcohol moiety would be the loss of a methyl group (•CH₃, 15 u) via alpha-cleavage, leading to a stable oxonium ion.

Dehydration: Loss of a water molecule (H₂O, 18 u) is a common fragmentation for alcohols. whitman.edu

Pyridine Ring Fragmentation: The stable aromatic ring may undergo fragmentation, including the characteristic loss of HCN (27 u) common to pyridine derivatives.

Interactive Table of Predicted HR-MS Fragments

| m/z (Predicted) | Lost Fragment | Ion Formula |

|---|---|---|

| 152.0950 | - | [C₈H₁₂N₂O]⁺• (Molecular Ion) |

| 137.0715 | •CH₃ | [C₇H₉N₂O]⁺ |

| 134.0898 | H₂O | [C₈H₁₀N₂]⁺• |

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, such as crystal system, space group, unit-cell dimensions, or atomic coordinates, are available for this compound. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Conformational Analysis in the Crystalline State

Without experimental X-ray diffraction data, a definitive conformational analysis of the molecule in its crystalline form cannot be performed. This analysis would typically describe the precise three-dimensional arrangement of the aminopyridine and propan-2-ol moieties, including torsion angles and bond angles, which are crucial for understanding the molecule's steric and electronic properties.

Intermolecular Interactions and Crystal Packing

A description of the intermolecular forces, such as hydrogen bonding, van der Waals forces, or π-π stacking, that govern the crystal packing of this compound cannot be provided. Such information is derived directly from crystallographic studies and is essential for understanding the material's bulk properties.

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

There is no available literature detailing the electronic absorption spectrum (UV-Vis) or other photophysical properties (e.g., fluorescence, phosphorescence, quantum yields) of this compound. This information would be necessary to characterize the electronic transitions within the molecule and its behavior upon exposure to light.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for calculating various electronic properties. researchgate.netmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. science.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and susceptibility to electronic transitions. nih.gov

Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Related Pyridine (B92270) Compounds (Calculated using DFT) (Note: This table presents example data for related compounds to illustrate the concept, as specific data for 2-(2-Aminopyridin-3-yl)propan-2-ol was not found in the searched literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyridine | -6.68 | -0.48 | 6.20 | researchgate.net |

| 2-Aminopyridine (B139424) | -5.73 | -0.21 | 5.52 | researchgate.net |

| 3-Chloropyridine | -7.02 | -0.98 | 6.04 | researchgate.net |

DFT calculations are also employed to predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. researchgate.netnih.gov This correlation helps in confirming the molecular structure and understanding the nature of the chemical bonds. nih.gov

For pyridine and its derivatives, vibrational analyses have been extensively performed. researchgate.netscirp.org Key vibrational modes include the C-H, N-H, O-H, and C-N stretching and bending frequencies. In this compound, the N-H stretching vibrations of the amino group are typically expected in the 3300-3500 cm⁻¹ region. nih.gov The O-H stretching of the alcohol group would also appear in this region, often as a broad band. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. scirp.org Theoretical calculations for this specific molecule would provide precise frequencies and their corresponding atomic motions, aiding in the interpretation of its experimental spectra.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays different potential values on the electron density surface using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group and the hydroxyl group would exhibit positive potential, making them sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's physical and biological properties. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes. This is particularly important for flexible molecules that can adopt multiple conformations. nih.gov Conformational sampling through MD can identify the most stable and frequently occurring shapes of a molecule, which is essential for understanding its interactions with other molecules, such as biological receptors. nih.gov For this compound, MD simulations could explore the rotational freedom around the C-C and C-N bonds, revealing the preferred spatial arrangement of the aminopyridine and propan-2-ol moieties.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net DFT calculations are often used to locate and characterize transition state structures. For instance, in the synthesis of related pyridine derivatives, computational studies have helped to determine whether a reaction proceeds through a concerted or stepwise mechanism by calculating the energies of the relevant transition states and intermediates. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling for Target Identification in Chemical Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comyoutube.com This method is extensively used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates that can bind to a specific biological target. mdpi.comnih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

For this compound, molecular docking studies could be performed to identify potential protein targets. The molecule's structural features, including the aminopyridine scaffold and the hydroxyl group, allow for various interactions such as hydrogen bonds, and hydrophobic interactions with amino acid residues in a protein's active site. nih.gov By docking this compound into the binding sites of various known drug targets, researchers can generate hypotheses about its potential biological activity.

Table 2: Example of Molecular Docking Results for a Pyridine Derivative (Note: This table illustrates the type of data obtained from a molecular docking study, using a hypothetical example as specific data for the target compound was not found.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | 1XYZ | -8.5 | ASP123, LYS45 | Hydrogen Bond |

| VAL78, ILE90 | Hydrophobic | |||

| Protease Y | 2ABC | -7.2 | GLU21, ARG150 | Hydrogen Bond, Salt Bridge |

| PHE44, TRP100 | Pi-Pi Stacking |

Binding Affinity Prediction and Interaction Hotspots

Detailed computational studies predicting the binding affinity and identifying interaction hotspots for this compound are not extensively available in the public domain. While research has been conducted on similar aminopyridine derivatives, specific data for this compound remains limited.

Theoretical investigations of aminopyridines often employ methods like Density Functional Theory (DFT) to understand their electronic properties and potential for intermolecular interactions. nih.gov For instance, studies on aminopyridines have shown that the nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, which are critical for binding to biological macromolecules. nih.govresearchgate.net

In the absence of specific molecular docking or quantitative structure-activity relationship (QSAR) studies for this compound, we can infer potential interaction patterns based on its structural motifs. The 2-aminopyridine core is a known scaffold in medicinal chemistry. mdpi.com The amino group and the pyridine nitrogen are key pharmacophoric features that can form hydrogen bonds with the hinge region of protein kinases, a common target for this class of compounds. mdpi.com The propan-2-ol substituent introduces an additional hydroxyl group, which can also participate in hydrogen bonding, and the tertiary alcohol may influence the compound's steric and electronic profile, potentially contributing to binding specificity.

To provide a more concrete understanding, future computational work would need to be performed. Such studies would typically involve docking the molecule into the active site of a relevant protein target. The resulting binding energy, often expressed in kcal/mol, would provide a quantitative prediction of the binding affinity. The analysis of the docked pose would reveal the specific amino acid residues that form key interactions—the interaction hotspots—with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Conformational Changes Upon Binding

Information regarding the specific conformational changes of this compound upon binding to a biological target is not available in the reviewed literature.

Generally, small molecules like this compound possess a degree of conformational flexibility. The rotatable bonds, such as the one connecting the pyridine ring to the propan-2-ol group, allow the molecule to adopt different spatial arrangements. When a ligand binds to a protein, it often adopts a specific, low-energy conformation that maximizes favorable interactions with the binding site. This is often referred to as the "bioactive conformation."

Computational methods such as molecular dynamics (MD) simulations are powerful tools for studying these conformational changes. An MD simulation would model the dynamic behavior of the ligand-protein complex over time, revealing how the ligand settles into its binding pocket and how its conformation might fluctuate. Furthermore, such simulations can also shed light on changes in the protein's conformation upon ligand binding, a phenomenon known as "induced fit."

For this compound, the orientation of the propan-2-ol substituent relative to the aminopyridine ring would be a key conformational variable. The specific dihedral angles that define this orientation in the bound state would be a critical piece of information for understanding its mode of action and for the rational design of new, more potent analogs.

Without specific experimental or computational data, any discussion of the conformational changes of this compound remains speculative. Further research, including X-ray crystallography of the compound in complex with a target protein or detailed molecular modeling studies, is required to elucidate these structural details.

Role As a Ligand in Coordination Chemistry

Design Principles for 2-(2-Aminopyridin-3-yl)propan-2-ol-Derived Ligands

The design of ligands based on this compound is guided by the strategic placement of its donor atoms. The primary design involves utilizing the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amino group to form a stable five-membered chelate ring upon coordination to a metal center. This aminopyridine scaffold is a well-established motif in coordination chemistry. pvpcollegepatoda.orgresearchgate.net

Further design modifications can be envisioned by leveraging the hydroxyl group. While it can remain as a pendant, non-coordinating group, it can also be deprotonated to act as an anionic alkoxide donor. This introduces the possibility of forming neutral complexes from cationic metal precursors or creating bridging ligands that link multiple metal centers. The steric bulk provided by the dimethyl carbinol moiety is another crucial design element, influencing the coordination geometry and accessibility of the metal center.

Multidentate Coordination Modes Involving the Aminopyridine and Hydroxyl Moieties

The presence of the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen allows for several potential coordination modes for this compound.

Bidentate (N,N) Coordination: The most straightforward coordination involves the pyridine and amino nitrogens binding to a metal center, forming a stable chelate. This is a common binding mode for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.org In this mode, the hydroxyl group may or may not interact with the metal center.

Tridentate (N,N,O) Coordination: Upon deprotonation of the hydroxyl group, the resulting alkoxide can coordinate to the metal center along with the two nitrogen atoms. This would create a tridentate, monoanionic ligand, leading to highly stable complexes with distorted octahedral or other geometries. nih.gov The rigidity of the resulting fused-ring system would significantly influence the properties of the complex.

The table below summarizes the potential coordination modes.

| Coordination Mode | Donor Atoms Involved | Ligand Charge | Potential Complex Geometry |

| Bidentate | Pyridine-N, Amino-N | Neutral | Tetrahedral, Square Planar, Octahedral |

| Tridentate (chelating) | Pyridine-N, Amino-N, Hydroxyl-O | -1 (after deprotonation) | Distorted Octahedral, Trigonal Bipyramidal |

| Bidentate (bridging) | Pyridine-N (to M1), Amino-N and Hydroxyl-O (to M2) | Neutral or -1 | Polynuclear arrays |

Synthesis and Characterization of Metal Complexes Featuring this compound Derivatives

The synthesis of metal complexes with this ligand would typically involve the direct reaction of this compound with a suitable metal salt in an appropriate solvent. scirp.orgorientjchem.org For instance, reacting the ligand with metal halides (e.g., FeCl₂, NiCl₂) or acetates in a solvent like ethanol (B145695) or acetonitrile (B52724) under reflux could yield the desired complexes. scirp.orgorientjchem.org The formation of complexes where the hydroxyl group coordinates often requires the addition of a base to facilitate deprotonation. researchgate.net

Characterization of these new complexes would rely on a suite of standard analytical techniques:

X-ray Crystallography: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govnsf.gov

Spectroscopy (IR, UV-Vis): Infrared (IR) spectroscopy can confirm the coordination of the amino and pyridine groups by observing shifts in their characteristic vibrational frequencies. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field. nih.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand framework in solution.

Mass Spectrometry (ESI-MS): To confirm the mass of the complex ion and thus its composition. nih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, this technique helps determine the number of unpaired electrons and thus the oxidation state and spin state of the metal center. nsf.govumn.edu

Electronic and Steric Influence of Ligand Architecture on Metal Center Properties

The electronic and steric properties of the ligand architecture have a profound impact on the resulting metal complex. acs.orgunits.it

Electronic Effects:

The amino group is a strong sigma (σ) donor, increasing the electron density at the metal center.

The pyridine ring can act as both a σ-donor and a π-acceptor, helping to stabilize metal ions in various oxidation states. nih.gov

If the hydroxyl group coordinates as an alkoxide, it acts as a strong anionic σ- and π-donor, which can further stabilize higher oxidation states of the metal or increase the electron density for catalysis.

This electron-rich environment can influence the redox potential of the metal center and its reactivity. acs.org

Steric Effects:

The isopropyl group attached to the carbinol carbon (C(CH₃)₂OH) introduces significant steric bulk near the coordination sphere.

This steric hindrance can influence the coordination number of the metal, potentially favoring lower coordination numbers.

It can protect the metal center from unwanted side reactions or solvent coordination. acs.org

The steric environment can also dictate the substrate selectivity in catalytic applications by controlling access to the active site. nsf.gov

The interplay of these effects is crucial; for example, increased electron donation from the ligand can make a metal center more active in catalysis, while steric bulk can enhance selectivity. nsf.govumn.edu

Applications of Derived Metal Complexes in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications for complexes of this compound are not yet widely reported, the aminopyridine scaffold is prevalent in catalysts for various transformations. umn.edunih.gov Metal complexes derived from this ligand are promising candidates for several areas of catalysis.

Homogeneous Catalysis:

Polymerization: Iron and cobalt complexes featuring aminopyridine ligands have been successfully used as catalysts for Atom Transfer Radical Polymerization (ATRP) and the polymerization of olefins. nsf.govumn.edu The electronic and steric properties of the ligand can be tuned to control the rate of polymerization and the properties of the resulting polymer. nsf.gov

Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are workhorses in C-C and C-N bond formation reactions. beilstein-journals.org The electron-donating nature of the aminopyridine moiety could enhance the activity of such catalysts.

Oxidation/Reduction Reactions: The ability of the ligand to stabilize various metal oxidation states makes its complexes suitable for redox catalysis, such as the oxidation of alcohols or the reduction of ketones.

Heterogeneous Catalysis:

The ligand can be functionalized to be anchored onto a solid support, such as silica (B1680970) or a polymer resin. This "heterogenization" of a homogeneous catalyst allows for easy separation and recycling of the catalyst, which is advantageous for industrial processes. beilstein-journals.org

The table below highlights potential catalytic applications based on related systems.

| Catalytic Reaction | Metal Center Example | Rationale |

| Atom Transfer Radical Polymerization (ATRP) | Iron (Fe), Copper (Cu) | Aminopyridine ligands are effective in controlling radical polymerization processes. nsf.govumn.edu |

| Olefin Polymerization | Cobalt (Co), Iron (Fe) | The steric and electronic properties of the ligand can influence polymer linearity and molecular weight. acs.org |

| C-C Cross-Coupling | Palladium (Pd), Nickel (Ni) | Electron-rich N-donor ligands can promote the oxidative addition step in catalytic cycles. beilstein-journals.org |

| Oxidation of Alcohols | Ruthenium (Ru), Iron (Fe) | The ligand can stabilize the high-valent metal-oxo species often involved in these reactions. |

Applications As a Synthetic Precursor in Advanced Chemical Synthesis

Building Block for Novel Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) moiety makes this compound an excellent starting material for synthesizing a variety of new heterocyclic structures. The vicinal amino group and the ring nitrogen atom can participate in a range of cyclization and condensation reactions to form fused, spiro, and bridged ring systems.

The aminopyridine scaffold is a well-established platform for constructing fused heterocyclic systems, particularly those of pharmaceutical interest. The reaction of 2-aminopyridine derivatives with various reagents can lead to the formation of bicyclic and polycyclic structures. For instance, the thermal cyclocondensation of 2-aminopyridine derivatives with reagents like acetic anhydride (B1165640) or formic acid can yield pyrido[2,3-d]pyrimidine-4-one derivatives. nih.gov These reactions demonstrate the utility of the aminopyridine core in creating fused pyrimidine (B1678525) rings, which are prevalent in medicinal chemistry. nih.govresearchgate.net

The general strategy involves reacting the amino group with a bifunctional electrophile, leading to the formation of a new ring fused to the original pyridine (B92270) core. A variety of fused systems can be accessed through this approach. researchgate.net

Examples of Fused Heterocyclic Systems from Aminopyridine Precursors

| Precursor Type | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 6-Amino-5-pyridinecarbonitrile derivative | Ethyl acetoacetate, followed by acid-catalyzed cyclization | Pyrido[2,3-d]pyrimidine | nih.govresearchgate.net |

| 6-Amino-5-pyridinecarbonitrile derivative | Urea or Thiourea | Pyrido[2,3-d]pyrimidine | nih.govresearchgate.net |

| 6-Amino-5-pyridinecarbonitrile derivative | Malononitrile (B47326) | 1,8-Naphthyridine | nih.govresearchgate.net |

| 2-Aminopyridine derivative | 3-Oxo-2-arylhydrazonopropanals | 1,8-Naphthyridine | mdpi.com |

Beyond simple fusion, the aminopyridine scaffold can be incorporated into more complex three-dimensional structures like spirocycles. Spiro compounds, where two rings share a single atom, are of significant interest in drug discovery. The synthesis of spiro pyrano[2,3-b]pyridine derivatives has been achieved through the cyclo-condensation reaction of an amino cyano spiro pyran derivative with arylidene malononitrile derivatives. ekb.eg This demonstrates that the amino group of a pyridine ring can be strategically employed to build intricate spiro frameworks, combining the structural features of pyran, pyridine, and often other rings like isatin (B1672199) into a single molecule. ekb.eg

Scaffold for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules that can be used to explore large areas of chemical space for novel biological activities. cam.ac.uk A key element of DOS is the use of a central scaffold that allows for the introduction of diversity in terms of stereochemistry, functional groups, and molecular skeleton. nih.govmdpi.com

2-(2-Aminopyridin-3-yl)propan-2-ol is an ideal scaffold for such purposes. Its structure contains multiple reactive handles that can be exploited to generate a library of diverse compounds. nih.gov

The amino group can be acylated, alkylated, or used in cyclization reactions to build fused rings. nih.govresearchgate.net

The pyridine ring can undergo various substitutions.

The tertiary alcohol can be derivatized or used as a strategic directing group.

This multi-functional nature allows for a "build-couple-pair" strategy, where the initial scaffold is built up and then coupled with various partners to generate a wide array of final products. nih.gov The creation of libraries of novel heterocyclic compounds is a cornerstone of medicinal chemistry and chemical biology, and scaffolds like this aminopyridine are essential for this endeavor. mdpi.com

Suitability of this compound for Diversity-Oriented Synthesis

| Structural Feature | Potential for Diversification | Reference |

|---|---|---|

| 2-Amino Group | Site for acylation, alkylation, and participation in cyclization reactions to form fused heterocycles. | nih.govresearchgate.net |

| Pyridine Core | Allows for skeletal diversification through scaffold hopping and the introduction of various substituents. | mdpi.com |

| Propan-2-ol Side Chain | Provides a point for further functionalization (e.g., etherification, esterification) and introduces a three-dimensional element. | |

| Multiple Reactive Sites | Enables the generation of complex libraries with high skeletal and substituent diversity from a single starting material. | nih.gov |

Strategic Intermediate in the Development of Chemically Novel Scaffolds for Research

In modern drug discovery and chemical biology, the development of novel molecular scaffolds is crucial for identifying new lead compounds. This compound serves as a strategic intermediate in this process. It can be viewed as a primary building block that is transformed into more complex and functionally rich secondary scaffolds.

The concept of "scaffold hopping," where structural motifs from known active compounds are integrated into new core structures, is a common strategy. mdpi.com For example, research on kinase inhibitors has utilized pyrrolo[2,3-d]pyrimidine scaffolds, which can be synthesized from aminopyridine precursors. mdpi.com The 2-pyridone scaffold, a close relative, is considered synthetically multilateral and is used as a raw material for a wide range of heterocyclic compounds. researchgate.net The aminopyridine portion of this compound provides access to these valuable and versatile scaffolds, making it a key intermediate in synthetic campaigns targeting novel bioactive molecules.

Use in the Preparation of Advanced Materials (e.g., aggregation-induced emission materials)

The applications of this compound extend beyond pharmaceuticals into the realm of materials science. The pyridine ring is a common component in organic electronics and photoluminescent materials. One area of significant interest is the development of materials with aggregation-induced emission (AIE). nih.gov

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.

While direct synthesis of AIE materials from this compound is not prominently documented, its structural features make it a promising precursor. The pyridine core can be integrated into larger π-conjugated systems, and the propan-2-ol group, along with the bond connecting it to the pyridine ring, represents a rotatable unit. By incorporating this scaffold into a larger molecular design, such as one featuring a tetraphenylethylene (B103901) (TPE) core—a classic AIE-active luminogen—one could potentially create novel AIE materials. The restriction of rotation around the C-C bond between the pyridine and the propanol (B110389) group upon aggregation could contribute to the AIE effect. nih.gov

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of aminopyridine derivatives is a mature field, yet there remains a significant opportunity for the development of greener and more efficient methods. nih.gov Current strategies often rely on multi-step processes that can be resource-intensive. Future research will likely focus on the following areas:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a powerful tool for rapidly building molecular complexity. nih.govnih.gov The development of novel MCRs for the one-pot synthesis of 2-(2-Aminopyridin-3-yl)propan-2-ol and its analogues would represent a significant advance in efficiency and atom economy. researchgate.net

Solvent-Free and Alternative Solvent Conditions: The use of hazardous organic solvents is a major environmental concern. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a key trend in sustainable chemistry. nih.govnih.govbiosynce.com Exploring these conditions for the synthesis of aminopyridines can lead to more environmentally benign processes. researchgate.net

Catalytic Approaches: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve the efficiency and selectivity of chemical reactions. researchgate.net Future work will likely involve the design of novel catalysts for the specific and efficient synthesis of this compound, potentially through C-H activation or other modern synthetic techniques.

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of the aminopyridine core is well-established, but the specific substitution pattern of this compound presents opportunities to explore new chemical transformations. The interplay between the amino group, the pyridine (B92270) nitrogen, and the tertiary alcohol offers a unique electronic and steric environment.

Future research could focus on:

Novel Cyclization Reactions: The functional groups present in the molecule could be leveraged to construct more complex heterocyclic systems through intramolecular reactions.

"Click Chemistry" Applications: The amino group could be modified to incorporate functionalities suitable for bioorthogonal "click" reactions, enabling the use of this compound as a building block for fluorescent probes or for bioconjugation. mdpi.com

Catalyst Development: The molecule itself could serve as a ligand for metal catalysts. The bidentate chelation potential of the amino group and the pyridine nitrogen could be exploited to create novel catalysts for a range of organic transformations.

Integration of Advanced Characterization Techniques with In-Situ Monitoring

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and for discovering new reactivity. The integration of advanced analytical techniques will be instrumental in this endeavor.

Key future trends include:

In-Situ Spectroscopy: Techniques such as in-situ FTIR, NMR, and Raman spectroscopy can provide real-time information about the species present in a reaction mixture, offering invaluable insights into reaction pathways and the identification of transient intermediates.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize complex reaction products and byproducts, aiding in the elucidation of reaction mechanisms.

Crystallographic Studies: X-ray crystallography provides definitive information about the three-dimensional structure of molecules and can reveal subtle details about bonding and intermolecular interactions that influence reactivity and material properties. mdpi.com

Deeper Computational Insights into Complex Reaction Systems and Material Properties

Computational chemistry has become an indispensable tool for modern chemical research, providing a theoretical framework to understand and predict chemical phenomena. researchgate.net For this compound, computational studies can play a pivotal role in several areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing a detailed understanding of reaction mechanisms. researchgate.net

Prediction of Physicochemical Properties: Computational models can be used to predict a wide range of properties, including solubility, pKa, and spectroscopic signatures, which can guide experimental work.

Materials Design: By simulating the properties of materials incorporating this compound, such as polymers or metal-organic frameworks, computational chemistry can accelerate the discovery of new materials with desired functionalities. mdpi.com

Expanding Applications in Materials Science and Green Chemistry

The unique structural features of this compound make it a promising candidate for a variety of applications, particularly in materials science and green chemistry.

Emerging areas of application include:

Fluorescent Materials: Aminopyridines can exhibit interesting photophysical properties. mdpi.com The development of fluorescent probes based on this scaffold could have applications in biological imaging and sensing.

Polymer Chemistry: The molecule could be incorporated into polymers to impart specific properties, such as thermal stability, flame retardancy, or metal-chelating abilities. mdpi.com

Green Catalysis: As mentioned earlier, the compound could serve as a ligand for catalysts used in green chemical processes, such as oxidation or reduction reactions, contributing to the development of more sustainable chemical manufacturing. biosynce.com

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Aminopyridin-3-yl)propan-2-ol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation risks. Dust generation should be controlled via wet methods or closed systems .

- Storage : Store in tightly sealed containers away from oxidizers and acids. Avoid exposure to moisture to prevent decomposition .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Use absorbent materials for spills to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR can resolve the pyridine ring protons (δ 6.5–8.5 ppm) and hydroxyl/amine groups (δ 1.5–5.0 ppm). Compare with PubChem data for analogous pyridine derivatives .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm, N–H bend at 1500–1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical ~166.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Conduct reactions in buffered solutions (pH 2–12) to assess stability. For example, the hydroxyl group may deprotonate at high pH, altering nucleophilicity .

- Kinetic Analysis : Use HPLC or UV-Vis spectroscopy to track reaction rates and intermediate formation. Compare results with structurally similar compounds (e.g., 2-(6-Methylpyridin-2-yl)propan-2-ol) .

- Computational Modeling : Apply DFT calculations to predict protonation states and reactive sites under different pH conditions .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

- Methodological Answer :

- Protection-Deprotection : Protect the amino group with Boc or Fmoc to prevent side reactions during alkylation of the pyridine ring .

- Catalysis : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the propan-2-ol moiety to the pyridine core .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while low temperatures (–20°C) reduce undesired dimerization .

Critical Analysis of Contradictory Data

- Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

- Resolution :

Solubility Tests : Perform gradient solubility studies in water, ethanol, and DMSO.

HPLC Purity Checks : Confirm if impurities (e.g., unreacted starting materials) affect solubility measurements .

Computational and Biological Applications

Q. How can molecular docking predict the interaction of this compound with enzyme targets?

- Methodological Answer :

- Target Selection : Focus on enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations to assess binding stability .

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。